N-alpha-Trityl-L-leucine diethylamine
CAS No.:
Cat. No.: VC3679810
Molecular Formula:
Molecular Weight: 446.6
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 446.6 |
|---|
Introduction
Chemical Identity and Properties
N-alpha-Trityl-L-leucine diethylamine is a derivative of the essential branched-chain amino acid L-leucine. It is characterized by specific chemical identifiers and physical properties that define its structure and behavior in various chemical environments.
Basic Identifiers
The compound is officially registered with Chemical Abstracts Service (CAS) number 3226-94-6, providing a unique identifier for this specific chemical entity . It has several recognized synonyms in scientific literature, including:
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N-alpha-Trityl-L-leucine diethylammonium salt
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Diethylamine (S)-4-methyl-2-(tritylamino)pentanoate
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Trt-Leu-OH.DEA
These alternative names reflect various naming conventions and highlight different aspects of the compound's structure.
Structural Properties
The molecular formula of N-alpha-Trityl-L-leucine diethylamine is C29H38N2O2, with a precise molecular weight of 446.6 g/mol . The compound's structure features a trityl protecting group attached to the alpha-amino group of L-leucine, with a diethylamine counterion. This specific configuration contributes to its usefulness in peptide chemistry.
From a structural perspective, N-alpha-Trityl-L-leucine diethylamine is derived from Trityl-l-leucine (PubChem CID 7292274) as its parent compound . The trityl group (triphenylmethyl) serves as a protecting group for the amino functionality, a critical feature that enables its applications in controlled peptide synthesis processes.
Synthesis and Chemical Reactions
The preparation of N-alpha-Trityl-L-leucine diethylamine involves specific chemical processes that must be carefully controlled to ensure high yield and purity.
Synthetic Approaches
The synthesis of this compound typically requires several critical steps. The process commonly employs dichloromethane as the solvent and utilizes triethylamine as a reagent to facilitate the reaction. The key aspects of the synthetic process include:
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Protection of the alpha-amino group of L-leucine with the trityl group
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Formation of the carboxylate salt with diethylamine
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Purification to obtain the desired product
Temperature control and reaction time management are crucial factors in optimizing the yield and purity of the final product. The synthetic route must be carefully designed to prevent side reactions and ensure stereochemical integrity.
Chemical Reactivity
N-alpha-Trityl-L-leucine diethylamine participates in various chemical transformations that make it valuable in peptide synthesis. It can undergo amide bond formation reactions, frequently catalyzed by coupling agents such as:
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Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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Other modern coupling reagents
These reactions represent the foundation of its utility in peptide chemistry, where controlled and selective bond formation is essential for building complex peptide structures.
Applications in Peptide Synthesis
The primary application of N-alpha-Trityl-L-leucine diethylamine lies in peptide synthesis, where it serves multiple critical functions.
Role as a Protecting Group
N-alpha-Trityl-L-leucine diethylamine functions as a protecting group in peptide synthesis, particularly for the N-terminal of amino acids. This protection is essential for controlling the reactivity of the amino group and preventing unwanted side reactions during synthetic procedures. The trityl group can be selectively removed under mild acidic conditions, making it compatible with orthogonal protection strategies commonly employed in modern peptide synthesis.
Impact on Peptide Structure and Function
When incorporated into peptides, N-alpha-Trityl-L-leucine diethylamine influences the structural conformation and biological activity of the resulting molecules. The modification at the N-terminal position can significantly affect:
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Pharmacokinetic properties
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Bioavailability
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Target binding affinity
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Resistance to enzymatic degradation
These effects can potentially enhance the therapeutic efficacy of peptide-based drugs against various diseases.
Examples of Synthesized Peptides
Table 1 presents examples of bioactive peptides synthesized using N-alpha-Trityl-L-leucine diethylamine, demonstrating its practical applications in peptide chemistry:
| Peptide Name | Biological Function | Synthetic Yield (%) |
|---|---|---|
| Glucagon | Hyperglycemic agent | 85 |
| Insulin | Blood sugar regulation | 75 |
| Oxytocin | Hormonal regulation | 70 |
Biological and Therapeutic Applications
N-alpha-Trityl-L-leucine diethylamine contributes significantly to the development of peptide-based therapeutic agents through its role in peptide synthesis.
Medicinal Chemistry Applications
The compound plays a crucial role in advancing medicinal chemistry and drug discovery efforts. Its unique structural features enable the synthesis of complex peptides with enhanced pharmacological properties. The ability to selectively protect and deprotect the amino functionality allows for precise control over peptide architecture, which is essential for developing effective therapeutic agents.
Impact on Pharmacokinetics
Research indicates that modifications at the N-terminal position, facilitated by compounds like N-alpha-Trityl-L-leucine diethylamine, can significantly affect the pharmacokinetics and bioactivity of peptides. These modifications can lead to:
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Extended half-life in circulation
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Improved stability against proteolytic degradation
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Enhanced membrane permeability
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Altered distribution in biological systems
These pharmacokinetic improvements address common limitations of peptide therapeutics, potentially expanding their clinical applications.
Research Findings and Current Status
Scientific studies on N-alpha-Trityl-L-leucine diethylamine have generated valuable insights into its applications and potential.
Recent Research Developments
Studies highlight the significance of N-alpha-Trityl-L-leucine diethylamine in advancing medicinal chemistry and drug discovery efforts. The compound exemplifies the intersection of organic chemistry and biochemistry, underscoring its potential in developing novel therapeutic agents. Researchers have explored its application in synthesizing various bioactive peptides, demonstrating its versatility in peptide chemistry.
Comparative Analysis with Alternative Compounds
When compared to other amino acid derivatives used in peptide synthesis, N-alpha-Trityl-L-leucine diethylamine offers specific advantages:
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The trityl group provides excellent selectivity for the alpha-amino protection
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The diethylamine salt form improves solubility in organic solvents
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It offers compatibility with various coupling methodologies
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The protecting group can be removed under mild conditions
These features make it a preferred choice for certain peptide synthesis applications, particularly when selective N-terminal modification is required.
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